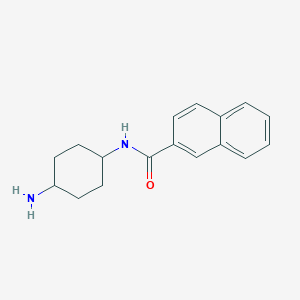![molecular formula C12H16N4 B7557251 N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. In
作用机制
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine is an enzyme that is responsible for the breakdown of dopamine and serotonin in the brain. By inhibiting N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, MPPE increases the levels of dopamine and serotonin, which can improve mood, cognition, and behavior. MPPE is a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which means that it does not affect the activity of MAO-A, another enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which can have a variety of biochemical and physiological effects. Increased levels of dopamine and serotonin can improve mood, cognition, and behavior. MPPE has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
MPPE has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method has been optimized for high purity. MPPE is also a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which makes it a valuable tool for studying the role of dopamine and serotonin in neurological and psychiatric disorders. However, there are some limitations to the use of MPPE in lab experiments. It has a short half-life, which means that its effects are transient. MPPE can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of MPPE. One potential application is in the treatment of Parkinson's disease. MPPE has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. MPPE may also have applications in the treatment of depression, anxiety, and addiction. Additionally, the antioxidant properties of MPPE make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the full potential of MPPE in these areas.
合成方法
The synthesis of MPPE involves the reaction of 2-(pyridin-2-yl)ethanamine with 2-methyl-3-pyrazolyl boronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce MPPE in large quantities, making it readily available for scientific research.
科学研究应用
MPPE has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The selective inhibition of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine by MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and behavior. MPPE has been investigated for its potential use in the treatment of Parkinson's disease, depression, anxiety, and addiction.
属性
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16-12(6-9-15-16)10-13-8-5-11-4-2-3-7-14-11/h2-4,6-7,9,13H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYYAYDWWVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)



![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)



![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
